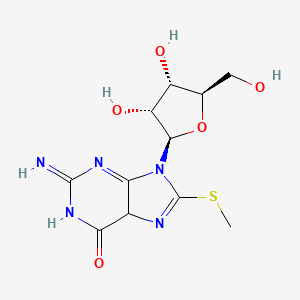

Guanosine, 8-(methylthio)-

Description

BenchChem offers high-quality Guanosine, 8-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanosine, 8-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O5S |

|---|---|

Molecular Weight |

329.34 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methylsulfanyl-5H-purin-6-one |

InChI |

InChI=1S/C11H15N5O5S/c1-22-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)21-9/h3-6,9,17-19H,2H2,1H3,(H2,12,15,20)/t3-,4?,5-,6-,9-/m1/s1 |

InChI Key |

OAXJLSYTYAMFQH-AAXBYFMASA-N |

Isomeric SMILES |

CSC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CSC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 8-(Methylthio)guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine, 8-(methylthio)- (8-MeS-Guo) is a C8-substituted guanine ribonucleoside that functions as an immunostimulatory agent. Its primary mechanism of action is the activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor involved in the innate immune response. By binding to and activating TLR7, 8-(methylthio)guanosine triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and the activation of several immune cell types. This activity positions 8-(methylthio)guanosine and related C8-substituted guanosine analogs as potential therapeutics for viral infections and cancer, leveraging the host's immune system to combat disease. While the immunostimulatory properties mediated by TLR7 are well-established for this class of compounds, specific quantitative data on the potency and cytotoxicity of 8-(methylthio)guanosine are not extensively available in the public domain. This guide synthesizes the known mechanism of action, provides data on related compounds for comparative analysis, and details the experimental protocols used to elucidate these activities.

Core Mechanism of Action: TLR7 Agonism

The principal mechanism of action of 8-(methylthio)guanosine is its function as an agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is a member of the Toll-like receptor family of pattern recognition receptors that play a crucial role in the innate immune system.[1] Located within the endosomal compartment of immune cells such as dendritic cells (DCs), macrophages, and B lymphocytes, TLR7 recognizes single-stranded RNA (ssRNA) from viruses.[2][3] Certain synthetic small molecules, including C8-substituted guanosine analogs like 8-(methylthio)guanosine, can also activate TLR7, mimicking the effect of viral ssRNA.[1]

The activation of TLR7 by guanosine analogs is dependent on endosomal maturation and acidification.[1] Upon binding of 8-(methylthio)guanosine to TLR7, a conformational change is induced in the receptor, leading to its dimerization. This initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88. The formation of the Myddosome complex, involving IRAK kinases and TRAF6, ultimately leads to the activation of key transcription factors, including NF-κB and IRF7.[4]

Activation of NF-κB drives the expression of genes encoding pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[1] Simultaneously, the activation of IRF7 leads to the production of Type I interferons (IFN-α and IFN-β).[1][4] These cytokines orchestrate a broad immune response, including the activation of T cells, B cells, and natural killer (NK) cells, as well as the maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and Major Histocompatibility Complex (MHC) class I and II molecules.[1]

Signaling Pathway Diagram

Caption: TLR7 Signaling Pathway Activated by 8-(Methylthio)guanosine.

Potential Ancillary Mechanisms of Action

As a nucleoside analog, 8-(methylthio)guanosine may possess other mechanisms of action common to this class of molecules, although these are not as well-documented as its TLR7 agonist activity. These potential mechanisms include:

-

Inhibition of Nucleic Acid Synthesis: Nucleoside analogs can be phosphorylated intracellularly to their triphosphate forms, which can then compete with endogenous nucleoside triphosphates for incorporation into DNA and RNA by polymerases. This can lead to chain termination and inhibition of nucleic acid synthesis, potentially resulting in cell cycle arrest and cytotoxicity.

-

Enzyme Inhibition: Modified nucleosides or their metabolites can act as inhibitors of enzymes involved in nucleotide metabolism, such as those in the purine biosynthesis pathway.

It is important to note that there is currently a lack of specific experimental evidence for 8-(methylthio)guanosine directly causing cell cycle arrest or DNA damage through these mechanisms. The primary and well-supported mechanism of action remains the activation of TLR7.

Quantitative Data

| Compound | Assay | Cell Type | Readout | Result | Reference |

| 7-Thia-8-oxoguanosine (TOG) | NF-κB Reporter Assay | HEK293 cells expressing murine TLR7 | NF-κB activation | Active at 100 µM | Lee J, et al. PNAS. 2003.[1] |

| 7-Deazaguanosine | NF-κB Reporter Assay | HEK293 cells expressing murine TLR7 | NF-κB activation | Active at 100 µM | Lee J, et al. PNAS. 2003.[1] |

| Loxoribine (7-allyl-8-oxoguanosine) | NF-κB Reporter Assay | HEK293 cells expressing murine TLR7 | NF-κB activation | Active at 100 µM | Lee J, et al. PNAS. 2003.[1] |

| R-848 (Resiquimod) | NF-κB Reporter Assay | HEK293 cells expressing murine TLR7 | NF-κB activation | Active at 1 µM | Lee J, et al. PNAS. 2003.[1] |

| SZU-101 | Cytokine Induction | Mouse Serum | IL-6, IL-12, TNF-α, IFN-γ | Increased cytokine levels 2h post-treatment | Local administration of a novel Toll-like receptor 7 agonist in combination with doxorubicin induces durable tumouricidal effect. 2014.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of guanosine analogs as TLR7 agonists, adapted from Lee J, et al. PNAS. 2003;100(11):6646-51.[1]

TLR7 Activation Assay in HEK293 Cells

This protocol describes how to determine if a compound activates TLR7 using a reporter gene assay in a heterologous expression system.

-

Cell Culture and Transfection:

-

Human embryonic kidney (HEK) 293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/ml), and streptomycin (100 µg/ml).

-

Cells are transiently co-transfected with an expression plasmid for murine TLR7 and a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB-dependent promoter. A control plasmid expressing Renilla luciferase is also co-transfected for normalization of transfection efficiency.

-

-

Compound Stimulation:

-

24 hours post-transfection, the cells are stimulated with the test compound (e.g., 8-(methylthio)guanosine) at various concentrations for 16-24 hours. A known TLR7 agonist (e.g., R-848) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

-

Luciferase Assay:

-

After the stimulation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of NF-κB activity is calculated relative to the vehicle-treated control.

-

Cytokine Induction in Mouse Splenocytes

This protocol details the measurement of cytokine production from primary immune cells in response to compound stimulation.

-

Splenocyte Isolation:

-

Spleens are harvested from mice (e.g., C57BL/6) and mechanically dissociated to create a single-cell suspension.

-

Red blood cells are lysed using an ACK lysis buffer.

-

The remaining splenocytes are washed and resuspended in RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

-

Cell Stimulation:

-

Splenocytes are plated in 96-well plates at a density of 5 x 10^5 cells per well.

-

The cells are stimulated with the test compound at various concentrations for 24-48 hours. A known TLR ligand (e.g., LPS for TLR4) and a vehicle control are included.

-

-

Cytokine Measurement by ELISA:

-

After incubation, the cell culture supernatants are collected.

-

The concentrations of cytokines of interest (e.g., IL-6, IL-12, IFN-γ) in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's protocols.

-

Dendritic Cell Maturation Assay

This protocol describes how to assess the effect of a compound on the maturation of dendritic cells (DCs).

-

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

-

Bone marrow cells are flushed from the femurs and tibias of mice.

-

The cells are cultured for 7-10 days in RPMI 1640 medium containing 10% FBS, granulocyte-macrophage colony-stimulating factor (GM-CSF), and Interleukin-4 (IL-4) to differentiate them into immature DCs.

-

-

DC Stimulation:

-

Immature DCs are harvested and plated in 24-well plates.

-

The cells are stimulated with the test compound for 24 hours. A known maturation stimulus (e.g., LPS) and a vehicle control are used.

-

-

Flow Cytometry Analysis:

-

After stimulation, the DCs are harvested and stained with fluorescently labeled antibodies against cell surface markers of maturation, such as CD80, CD86, and MHC class II.

-

The expression levels of these markers are analyzed by flow cytometry. An increase in the expression of these markers indicates DC maturation.

-

Experimental Workflow Diagram

Caption: Experimental Workflow for Assessing TLR7 Agonist Activity.

Conclusion

Guanosine, 8-(methylthio)- is an immunostimulatory molecule whose primary mechanism of action is the activation of Toll-like receptor 7. This activity leads to the production of a range of cytokines and the maturation of antigen-presenting cells, thereby promoting a robust immune response. While the qualitative aspects of this mechanism are well-understood for the class of C8-substituted guanosine analogs, further research is required to determine the specific quantitative potency and cytotoxicity of 8-(methylthio)guanosine. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other novel TLR7 agonists for therapeutic applications.

References

- 1. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Introduction: Toll-Like Receptor 7 and Guanosine Analogs

An In-Depth Technical Guide on the TLR7 Agonist Activity of 8-(methylthio)guanosine and Related Guanosine Analogs

For Researchers, Scientists, and Drug Development Professionals

Toll-like receptor 7 (TLR7) is a key component of the innate immune system, primarily recognizing single-stranded RNA (ssRNA) viruses.[1] Located within the endosomes of immune cells such as dendritic cells and B lymphocytes, TLR7 activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective antiviral response. Beyond viral ssRNA, a class of small molecules, including synthetic guanosine analogs, has been identified as potent TLR7 agonists. These molecules hold significant promise for therapeutic applications, including vaccine adjuvants and cancer immunotherapy, due to their ability to stimulate a robust immune response.

This guide focuses on the TLR7 agonist activity of 8-(methylthio)guanosine, a representative member of the 8-substituted guanosine analogs. While specific quantitative data for 8-(methylthio)guanosine is limited in publicly available literature, this document provides a comprehensive overview of the activity of this class of compounds, drawing on data from closely related analogs to illustrate the core principles of their function and the methodologies used for their evaluation.

Chemical Properties and Synthesis of 8-(methylthio)guanosine

Chemical Structure:

8-(methylthio)guanosine is a derivative of guanosine with a methylthio (-SCH3) group substituted at the 8th position of the purine ring.

Plausible Synthesis Route:

A common method for the synthesis of 8-substituted guanosine analogs involves the initial protection of the hydroxyl groups on the ribose sugar, followed by modification of the purine ring, and subsequent deprotection. A plausible synthesis route for 8-(methylthio)guanosine can be adapted from methods used for similar compounds:

-

Protection of Ribose Hydroxyls: Guanosine is first treated with a protecting group reagent, such as acetic anhydride, to form 2',3',5'-tri-O-acetylguanosine. This prevents unwanted side reactions at the ribose moiety.

-

Halogenation at the 8-position: The protected guanosine is then halogenated at the 8-position, typically using N-bromosuccinimide (NBS) in a suitable solvent, to yield 8-bromo-2',3',5'-tri-O-acetylguanosine.

-

Nucleophilic Substitution with Methyl Mercaptan: The 8-bromo intermediate undergoes a nucleophilic substitution reaction with sodium thiomethoxide (NaSMe) or methyl mercaptan in the presence of a base. The sulfur nucleophile displaces the bromide to form 8-(methylthio)-2',3',5'-tri-O-acetylguanosine.

-

Deprotection: Finally, the acetyl protecting groups are removed by treatment with a base, such as sodium methoxide in methanol or ammonia, to yield the final product, 8-(methylthio)guanosine.

Mechanism of Action: The TLR7 Signaling Pathway

The activation of TLR7 by guanosine analogs is a synergistic process, often requiring the presence of ssRNA.[1][2] It is hypothesized that the ssRNA molecule binds to one site on the TLR7 dimer, inducing a conformational change that allows the small molecule agonist, such as 8-(methylthio)guanosine, to bind to a second site, leading to the full activation of the receptor.

Upon activation, TLR7 initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway:

-

Recruitment of MyD88: Activated TLR7 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

Formation of the Myddosome: MyD88 then interacts with interleukin-1 receptor-associated kinases (IRAKs), primarily IRAK4 and IRAK1, to form a complex known as the Myddosome.

-

Activation of TRAF6: This leads to the activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of Downstream Kinases: TRAF6 activates transforming growth factor-β-activated kinase 1 (TAK1), which in turn activates two major downstream pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, which contribute to cytokine production and other cellular responses.

-

-

Induction of Type I Interferons: A distinct branch of the MyD88-dependent pathway involves the activation of interferon regulatory factor 7 (IRF7), leading to the production of type I interferons (IFN-α and IFN-β).

References

8-(Methylthio)guanosine: A Deep Dive into its Immunostimulatory Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Methylthio)guanosine is a synthetic guanosine analog that has emerged as a molecule of interest within the field of immunology and drug development. As a potent activator of the innate immune system, its primary biological function is mediated through the activation of Toll-like receptor 7 (TLR7). This interaction triggers a downstream signaling cascade, culminating in the production of pro-inflammatory cytokines and type I interferons, thereby orchestrating a robust antiviral and potential anti-tumor response. This technical guide provides a comprehensive overview of the biological function of 8-(methylthio)guanosine, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to characterize its activity.

Introduction

Guanosine analogs represent a class of small molecules with significant therapeutic potential, particularly as immunomodulators. Among these, 8-substituted guanosine derivatives have been a focus of research due to their ability to stimulate immune responses. 8-(Methylthio)guanosine falls into this category, acting as a selective agonist for Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor crucial for the detection of single-stranded viral RNA. The activation of TLR7 by 8-(methylthio)guanosine mimics a viral infection, initiating a powerful innate immune response that can be harnessed for therapeutic benefit, including antiviral and anticancer applications.

Mechanism of Action: TLR7-Mediated Immune Activation

The primary biological function of 8-(methylthio)guanosine is the activation of immune cells through its interaction with Toll-like receptor 7 (TLR7).[1] This process is central to its immunostimulatory effects.

TLR7 Signaling Pathway

Upon binding of 8-(methylthio)guanosine to TLR7 within the endosome, a conformational change is induced in the receptor, leading to its dimerization. This event initiates the recruitment of the adaptor protein MyD88.[2][3] MyD88, in turn, recruits and activates interleukin-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1.[3] Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), which functions as an E3 ubiquitin ligase.

TRAF6 catalyzes the synthesis of K63-linked polyubiquitin chains, which serve as a scaffold for the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex. Activated TAK1 subsequently phosphorylates and activates two major downstream signaling arms:

-

The NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation marks IκB for proteasomal degradation, allowing the nuclear factor kappa B (NF-κB) transcription factor to translocate to the nucleus.[3]

-

The MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs), including JNK and p38.

The nuclear translocation of NF-κB and the activation of other transcription factors, such as AP-1 (activated by MAPKs), leads to the transcription of genes encoding pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12.[2]

Simultaneously, a separate branch of the MyD88-dependent pathway leads to the activation of interferon regulatory factor 7 (IRF7). This results in the production of type I interferons (IFN-α and IFN-β), which are critical for antiviral immunity.[2]

Caption: TLR7 Signaling Pathway Activated by 8-(Methylthio)guanosine.

Quantitative Data

Table 1: Cytokine Induction by Guanosine Analogs in Mouse Splenocytes

| Compound | Concentration (µM) | IL-12 (pg/mL) | IL-6 (pg/mL) |

| 7-Thia-8-oxoguanosine | 100 | >2000 | >2000 |

| 7-Deazaguanosine | 100 | ~1500 | ~1500 |

| Loxoribine | 100 | ~1000 | ~1200 |

Data are illustrative and based on published studies of guanosine analog TLR7 agonists.

Table 2: Antitumor Activity of a C8-Substituted Guanine Derivative

| Compound | Target | IC50 (µM) |

| N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide | FGFR1 Kinase | 1.56 |

| N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide | A549 cells | 8.28 |

| N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide | B16-F10 cells | 6.59 |

This data is for a related C8-substituted guanine derivative and not 8-(methylthio)guanosine itself, but illustrates the potential for antitumor activity in this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of 8-(methylthio)guanosine's biological function.

Synthesis of 8-(Methylthio)guanosine (Illustrative Protocol)

A definitive, publicly available protocol for the direct synthesis of 8-(methylthio)guanosine is not readily found. However, a plausible synthetic route can be adapted from the synthesis of related 8-substituted guanosine analogs. A general approach involves the introduction of a methylthio group at the C8 position of a protected guanosine derivative.

Materials:

-

Guanosine

-

Acetic anhydride

-

Pyridine

-

N-Bromosuccinimide (NBS)

-

Sodium thiomethoxide (NaSMe)

-

Dimethylformamide (DMF)

-

Methanolic ammonia

-

Silica gel for column chromatography

-

Standard laboratory glassware and reagents

Procedure:

-

Protection of Guanosine: Guanosine is first peracetylated using acetic anhydride in pyridine to protect the hydroxyl groups of the ribose moiety and the exocyclic amine.

-

Bromination at C8: The protected guanosine is then brominated at the C8 position using a brominating agent such as N-bromosuccinimide in a suitable solvent.

-

Nucleophilic Substitution: The 8-bromo intermediate is subjected to a nucleophilic substitution reaction with sodium thiomethoxide in a polar aprotic solvent like DMF. This displaces the bromine atom and introduces the methylthio group at the C8 position.

-

Deprotection: The acetyl protecting groups are removed by treatment with methanolic ammonia.

-

Purification: The final product, 8-(methylthio)guanosine, is purified by silica gel column chromatography.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

NF-κB Reporter Assay in HEK293 Cells

This assay is used to determine if a compound activates the TLR7 signaling pathway by measuring the activity of the downstream transcription factor NF-κB.

Materials:

-

HEK293 cells stably co-transfected with human TLR7 and an NF-κB-inducible luciferase reporter plasmid.

-

DMEM supplemented with 10% FBS, penicillin/streptomycin.

-

8-(Methylthio)guanosine stock solution (in DMSO).

-

Positive control (e.g., R848).

-

Negative control (vehicle, DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the transfected HEK293 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of 8-(methylthio)guanosine and the positive control in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence in each well using a luminometer.

Data Analysis: The fold induction of NF-κB activity is calculated by dividing the luminescence signal of the compound-treated wells by the signal from the vehicle-treated wells. Dose-response curves can be generated to determine the EC₅₀ value.

Caption: Workflow for NF-κB Reporter Assay.

Cytokine Production Assay in Human PBMCs

This assay measures the ability of 8-(methylthio)guanosine to induce the secretion of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.

-

8-(Methylthio)guanosine stock solution (in DMSO).

-

Positive control (e.g., R848).

-

Negative control (vehicle, DMSO).

-

96-well cell culture plates.

-

ELISA kits for TNF-α, IL-6, and IFN-α.

Procedure:

-

Cell Seeding: Resuspend isolated PBMCs in culture medium and seed into a 96-well plate at a density of 2 x 10⁵ cells per well.

-

Compound Treatment: Add serial dilutions of 8-(methylthio)guanosine, positive control, and vehicle control to the wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform ELISAs for TNF-α, IL-6, and IFN-α on the collected supernatants according to the manufacturer's protocols.

Data Analysis: Generate standard curves for each cytokine and determine the concentration of each cytokine in the samples. Plot the cytokine concentration against the compound concentration to create dose-response curves.

Conclusion

8-(Methylthio)guanosine is a promising immunostimulatory molecule that exerts its biological effects through the activation of TLR7. This mechanism of action leads to the production of a range of pro-inflammatory cytokines and type I interferons, highlighting its potential for therapeutic applications in virology and oncology. The experimental protocols detailed herein provide a framework for the synthesis, characterization, and functional evaluation of 8-(methylthio)guanosine and other related TLR7 agonists. Further research, particularly in generating robust quantitative data for 8-(methylthio)guanosine, will be crucial in advancing its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Immunostimulatory Properties of Guanosine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunostimulatory properties of guanosine analogs, a class of small molecules with significant potential in immunotherapy. The document details their mechanism of action, focusing on the activation of Toll-like receptors (TLRs), and explores the downstream signaling cascades that lead to the production of key cytokines. This guide also provides detailed experimental protocols for the evaluation of these compounds and summarizes key quantitative data to facilitate comparative analysis.

Introduction to Guanosine Analogs as Immunostimulators

Guanosine analogs are a class of synthetic molecules that have demonstrated potent antiviral and antitumor activities.[1][2] Their therapeutic effects are primarily attributed to their ability to activate the innate immune system, leading to a robust and targeted immune response.[3] Certain C8-substituted and N7, C8-disubstituted guanine ribonucleosides have been identified as particularly effective in stimulating both humoral and cellular immunity. These compounds mimic pathogen-associated molecular patterns (PAMPs), specifically viral single-stranded RNA (ssRNA), and are recognized by endosomal pattern recognition receptors, primarily Toll-like receptor 7 (TLR7) and, in some cases, Toll-like receptor 8 (TLR8).[3][4]

Prominent examples of immunostimulatory nucleoside analogs and related compounds include Loxoribine (7-allyl-8-oxoguanosine), Imiquimod, and Resiquimod.[1][3][5] While Imiquimod and Resiquimod are imidazoquinoline compounds, their mechanism of action through TLR7/8 activation is highly relevant to the study of guanosine analogs.[4][5] Loxoribine, a guanosine analog, is a selective and potent agonist of TLR7.[1][3]

Mechanism of Action: TLR7 and TLR8 Activation

The primary molecular targets of immunostimulatory guanosine analogs are TLR7 and TLR8, which are key sensors of viral ssRNA in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B lymphocytes.[4][5]

TLR7 and TLR8 Signaling Pathway:

Upon entering the endosome, guanosine analogs bind to TLR7 and/or TLR8, inducing a conformational change in the receptor. This leads to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[3][4] The formation of the TLR-MyD88 complex initiates a downstream signaling cascade involving the recruitment and activation of IRAK (Interleukin-1 receptor-associated kinase) family kinases and TRAF6 (TNF receptor-associated factor 6).[6]

This signaling cascade ultimately leads to the activation of two key transcription factors:

-

Nuclear Factor-kappa B (NF-κB): Activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12).[5]

-

Interferon Regulatory Factors (IRFs): Activation of IRF5 and IRF7 results in the production of type I interferons (IFN-α and IFN-β), which are critical for antiviral responses.[6]

The differential activation of TLR7 and TLR8 can lead to distinct cytokine profiles. TLR7 activation, primarily in plasmacytoid dendritic cells (pDCs), is strongly associated with the production of IFN-α.[6] Conversely, TLR8 activation, predominantly in myeloid cells, tends to induce higher levels of pro-inflammatory cytokines like TNF-α and IL-12.[6]

dot

Caption: TLR7 Signaling Pathway initiated by a guanosine analog.

The Role of the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is another critical component of the innate immune response, primarily responsible for detecting cytosolic DNA. While guanosine analogs are not known to directly activate STING, there is potential for crosstalk between the TLR7/8 and STING signaling pathways.[7] Activation of TLR7 can lead to a cellular environment that may indirectly trigger the STING pathway. For instance, the inflammatory response induced by TLR7 agonists could lead to cellular stress and the release of mitochondrial DNA into the cytoplasm, which can then be sensed by cGAS (cyclic GMP-AMP synthase) to activate STING.

STING Signaling Pathway Overview:

Upon activation by cyclic GMP-AMP (cGAMP), which is produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[8][9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[8][9] TBK1 then phosphorylates IRF3, leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons.[9][10]

dot

Caption: The cGAS-STING signaling pathway.

Quantitative Data on Immunostimulatory Activity

The potency and efficacy of guanosine analogs and related compounds can be quantified by their half-maximal effective concentration (EC50) for TLR activation and the magnitude of cytokine induction.

| Compound | Target(s) | EC50 (µM) | Cell Type | Cytokine Induction Profile | Reference |

| Resiquimod (R848) | TLR7/8 | TLR7: 1.5, TLR8: 50 nM | HEK293 | Potent inducer of IFN-α, TNF-α, IL-6, and IL-12.[5][11] | [6][12] |

| Imiquimod | TLR7 | ~2 µM (relative) | HEK293 | Induces IFN-α, TNF-α, and IL-6.[5] | [5] |

| Loxoribine | TLR7 | High µM range | Murine splenocytes | Induces IFN-γ, IL-6, and IL-12.[3] | [3] |

| C8-Substituted Guanosine Analogs | TLR7 | Varies | Murine immune cells | Induce IL-6 and IL-12. | |

| N7, C8-Disubstituted Guanosine Analogs | TLR7 | Varies | Murine immune cells | Induce IL-6 and IL-12. |

Note: Quantitative data for cytokine induction can vary significantly based on the cell type, concentration of the agonist, and incubation time. The table provides a general overview.

Detailed Experimental Protocols

In Vitro TLR7/8 Activation Assay Using HEK-Blue™ Cells

This protocol describes the use of HEK-Blue™ hTLR7 or hTLR8 reporter cells (InvivoGen) to quantify the activation of these receptors by guanosine analogs. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 or hTLR8 cells and their corresponding null control cells (InvivoGen)

-

DMEM, high glucose, with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., Zeocin™, Hygromycin B Gold™)

-

Guanosine analog test compounds

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (plate reader) capable of reading absorbance at 620-655 nm

Procedure:

-

Cell Culture: Maintain HEK-Blue™ cells according to the manufacturer's instructions.

-

Cell Seeding: On the day of the experiment, wash cells, resuspend in fresh growth medium, and seed 180 µL of the cell suspension (typically 2.5 x 10^5 cells/mL) into each well of a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of the guanosine analog test compounds in growth medium.

-

Cell Stimulation: Add 20 µL of the diluted compounds to the appropriate wells. Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

SEAP Detection:

-

Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

-

Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.

-

Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.

-

Incubate at 37°C for 1-3 hours.

-

-

Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance values of the null control cells from the corresponding TLR-expressing cells. Plot the corrected absorbance values against the compound concentration to determine the EC50.

dot

Caption: Experimental workflow for the in vitro TLR activation assay.

Cytokine Induction Measurement by ELISA

This protocol outlines a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) for the quantification of cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant of peripheral blood mononuclear cells (PBMCs) stimulated with guanosine analogs.

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI 1640 medium with 10% FBS, penicillin, and streptomycin

-

Guanosine analog test compounds

-

ELISA plate (96-well, high-binding)

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 1% BSA)

-

Plate reader capable of reading absorbance at 450 nm

Procedure:

-

Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation:

-

Wash the plate three times.

-

Prepare serial dilutions of the recombinant cytokine standard in assay diluent.

-

Add 100 µL of the standards and cell culture supernatants (from PBMC stimulation) to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

-

Color Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm within 30 minutes.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.

Western Blot Analysis of NF-κB Activation

This protocol describes the detection of NF-κB activation by monitoring the phosphorylation of the p65 subunit or the degradation of its inhibitor, IκBα, in cell lysates.

Materials:

-

Immune cells (e.g., PBMCs, macrophages)

-

Guanosine analog test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Stimulation and Lysis:

-

Treat cells with the guanosine analog for various time points.

-

Wash cells with cold PBS and lyse with lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of phosphorylated p65 or the degradation of IκBα.

Conclusion

Guanosine analogs represent a promising class of immunostimulatory agents with the potential for broad therapeutic applications, including antiviral and anticancer therapies. Their ability to selectively activate TLR7 and/or TLR8 triggers a potent innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines. A thorough understanding of their mechanism of action, coupled with robust and standardized experimental protocols for their evaluation, is crucial for the continued development and clinical translation of these compounds. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field.

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Toll-like receptor 7 (TLR7)-specific stimulus loxoribine uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. resiquimod | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

8-(methylthio)guanosine and Innate Immunity: A Technical Guide to a Novel Class of Immunomodulators

Executive Summary: The innate immune system serves as the body's first line of defense against pathogens. Toll-like Receptors (TLRs) are a critical class of pattern recognition receptors that detect conserved molecular structures from microbes and endogenous molecules, initiating a rapid and potent immune response. C8-substituted guanosine analogs represent a promising class of small molecule immunomodulators that primarily activate innate immunity through Toll-like Receptor 7 (TLR7). While the specific immunological activity of 8-(methylthio)guanosine is not extensively documented in public literature, its structural analogs, such as 8-mercaptoguanosine and 8-hydroxyguanosine, are well-characterized as potent TLR7 agonists. These molecules stimulate the production of Type I interferons and pro-inflammatory cytokines, making them attractive candidates for antiviral therapies, vaccine adjuvants, and cancer immunotherapy.

This technical guide provides an in-depth overview of the core mechanisms, quantitative activity, and key experimental protocols relevant to the study of 8-(methylthio)guanosine and its analogs as TLR7-mediated innate immune activators. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this molecular class.

Molecular Mechanism of Action: TLR7 Signaling Pathway

C8-substituted guanosine analogs function as agonists for TLR7, an endosomal receptor that naturally recognizes single-stranded RNA (ssRNA). The activation of TLR7 by these small molecules is a synergistic process, often requiring the presence of an oligoribonucleotide (ORN) to facilitate high-affinity binding and receptor dimerization.[1][2] This dual-ligand binding event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway.

The signaling cascade proceeds as follows:

-

Ligand Recognition: The guanosine analog and an ssRNA strand bind to two distinct sites within the TLR7 dimer in the endosome.

-

Recruitment of MyD88: Upon activation, TLR7 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

IRAK Complex Formation: MyD88 associates with and phosphorylates members of the interleukin-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1.

-

TRAF Activation: The activated IRAK complex then engages TNF receptor-associated factor 6 (TRAF6) and TRAF3.

-

Divergent Signaling and Transcription Factor Activation:

-

NF-κB Pathway (Pro-inflammatory Cytokines): TRAF6 activation leads to the phosphorylation and degradation of IκB, releasing the nuclear factor-κB (NF-κB) transcription factor. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as TNF-α and IL-12.[3]

-

IRF7 Pathway (Type I Interferons): A complex involving TRAF3, IRAK1, and IKKα leads to the phosphorylation and activation of interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus and drives the transcription of Type I interferons (IFN-α and IFN-β), which are critical for establishing an antiviral state.[3]

-

The primary cellular responders to TLR7 agonists are plasmacytoid dendritic cells (pDCs), which are specialized in producing vast quantities of IFN-α, and B cells, which undergo proliferation and differentiation.[3]

References

An In-depth Technical Guide to 8-(Methylthio)guanosine: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Methylthio)guanosine is a modified purine nucleoside that has garnered interest within the scientific community for its potential immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 8-(methylthio)guanosine. Detailed experimental protocols for its synthesis from commercially available precursors are presented, alongside a summary of its key quantitative data. Furthermore, this document elucidates the primary signaling pathway through which 8-(methylthio)guanosine and related C8-substituted guanosine analogs exert their biological effects, namely the activation of Toll-like receptor 7 (TLR7). This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, immunology, and drug development who are interested in the therapeutic potential of novel nucleoside analogs.

Discovery and Biological Context

The discovery of 8-(methylthio)guanosine and other C8-substituted guanosine analogs has been driven by the exploration of nucleoside modifications and their impact on biological systems. While the specific initial discovery of 8-(methylthio)guanosine is not extensively documented in readily available literature, the broader class of 8-substituted guanosines has been investigated for their ability to modulate immune responses.

Research has revealed that certain guanosine analogs possess immunostimulatory activity, including the induction of type I interferons, which can produce antiviral effects.[1] Subsequent studies have identified Toll-like receptor 7 (TLR7) as the molecular target for these compounds.[2][3][4] TLR7, a member of the Toll-like receptor family of pattern recognition receptors, is typically involved in the recognition of single-stranded viral RNA. The activation of TLR7 by small molecules like 8-(methylthio)guanosine highlights a potential avenue for the development of novel immunomodulatory therapeutics.

Synthesis of 8-(Methylthio)guanosine

The synthesis of 8-(methylthio)guanosine is most commonly achieved through the nucleophilic substitution of a suitable leaving group at the C8 position of the guanosine scaffold. The most prevalent and commercially available starting material for this purpose is 8-bromoguanosine. The bromine atom at the C8 position is a good leaving group, readily displaced by a sulfur nucleophile.

A general and effective method involves the reaction of 8-bromoguanosine with a methylthiol source, such as sodium thiomethoxide (NaSMe) or methyl mercaptan (CH₃SH) in the presence of a base. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Experimental Protocol: Synthesis of 8-(Methylthio)guanosine from 8-Bromoguanosine

Materials:

-

8-Bromoguanosine

-

Sodium thiomethoxide (or Methyl Mercaptan and a suitable base, e.g., Sodium Hydride)

-

Anhydrous Dimethylformamide (DMF)

-

Methanol

-

Diethyl ether

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a solution of 8-bromoguanosine (1.0 eq) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add sodium thiomethoxide (1.1 - 1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and concentrate under reduced pressure to remove the DMF.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane.

-

Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent under reduced pressure.

-

Wash the resulting solid with a non-polar solvent like diethyl ether and dry under vacuum to afford 8-(methylthio)guanosine as a solid.

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may need to be optimized for specific laboratory conditions and scales.

Quantitative Data

The following tables summarize the key quantitative data for 8-(methylthio)guanosine.

| Identifier | Value |

| CAS Number | 2104-66-7 |

| Molecular Formula | C₁₁H₁₅N₅O₅S |

| Molecular Weight | 329.33 g/mol |

Table 1: General Properties of 8-(Methylthio)guanosine

| Property | Value |

| Melting Point | Not explicitly reported in searched literature. |

| Appearance | Solid (expected) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO). |

Table 2: Physicochemical Properties of 8-(Methylthio)guanosine

| Data Type | Description |

| ¹H NMR | Spectral data not explicitly reported in searched literature. Expected signals would include those for the ribose protons, the guanine N-H protons, and a singlet for the S-CH₃ group. |

| ¹³C NMR | Spectral data not explicitly reported in searched literature. |

| Mass Spectrometry | Spectral data not explicitly reported in searched literature. Expected m/z for [M+H]⁺ would be approximately 330.08. |

Table 3: Spectroscopic Data for 8-(Methylthio)guanosine

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the immunostimulatory effects of 8-(methylthio)guanosine and related C8-substituted guanosine analogs is the activation of the Toll-like receptor 7 (TLR7) signaling pathway.[2][3][4] TLR7 is an endosomal receptor that, upon activation, initiates a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons.

Figure 1: TLR7 Signaling Pathway Activated by 8-(Methylthio)guanosine.

Pathway Description:

-

Ligand Recognition: 8-(Methylthio)guanosine enters the endosome and binds to the Toll-like receptor 7 (TLR7).

-

MyD88-Dependent Pathway Activation: Ligand binding induces a conformational change in TLR7, leading to the recruitment of the adaptor protein MyD88.

-

IRAK Kinase Cascade: MyD88 recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.

-

TRAF6 Recruitment and Activation: Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), which is an E3 ubiquitin ligase.

-

Downstream Kinase Activation: TRAF6 activates the TAK1 complex, which in turn activates the IκB kinase (IKK) complex.

-

NF-κB and IRF7 Activation: The IKK complex phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. Concurrently, TRAF6 can also lead to the activation and nuclear translocation of interferon regulatory factor 7 (IRF7).

-

Gene Transcription: In the nucleus, NF-κB and IRF7 induce the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α, IFN-β), respectively.

Conclusion

8-(Methylthio)guanosine represents a promising scaffold for the development of novel immunomodulatory agents. Its synthesis from readily available starting materials and its well-defined mechanism of action through the TLR7 signaling pathway make it an attractive target for further investigation. This technical guide provides a foundational understanding of the discovery, synthesis, and biological activity of 8-(methylthio)guanosine, intended to facilitate future research and development in this area. Further studies are warranted to fully elucidate its therapeutic potential and to develop analogs with enhanced potency and selectivity.

References

The Structure-Activity Relationship of 8-Substituted Guanosines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine, a fundamental purine nucleoside, has long been a scaffold of interest in medicinal chemistry. Modifications at the 8-position of the guanine ring have yielded a diverse array of pharmacologically active compounds. These 8-substituted guanosine analogs have demonstrated a remarkable range of biological activities, from immunomodulation to enzyme inhibition, making them promising candidates for therapeutic development. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-substituted guanosines, focusing on their interactions with key biological targets. We will delve into the quantitative data driving our understanding of these interactions, provide detailed experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.

Core Biological Activities and Structure-Activity Relationships

The biological effects of 8-substituted guanosines are largely dictated by the nature of the substituent at the 8-position. This modification influences the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby determining its affinity and selectivity for various biological targets. The primary activities explored for this class of compounds include agonism of Toll-like receptors 7 and 8 (TLR7/8), inhibition of purine nucleoside phosphorylase (PNPase), and modulation of soluble guanylyl cyclase (sGC) activity.

Immunomodulation via Toll-Like Receptor (TLR) 7 and 8 Agonism

A significant area of research for 8-substituted guanosines has been in the field of immunology, particularly as agonists for the endosomal Toll-like receptors 7 and 8. TLR7 and TLR8 are key players in the innate immune system, recognizing single-stranded RNA viruses and initiating an immune response. Activation of these receptors can lead to the production of pro-inflammatory cytokines and type I interferons, making TLR7/8 agonists potent vaccine adjuvants and anti-cancer agents.[1][2]

The SAR for TLR7/8 agonism by purine-like scaffolds reveals several key trends. While much of the quantitative data is for the closely related 8-oxoadenine series, it provides valuable insights applicable to 8-substituted guanosines. Generally, small, electron-withdrawing or hydrogen-bond-donating groups at the 8-position are favorable. For instance, 8-hydroxyguanosine (8-oxo-guanosine) and its derivatives have been shown to be effective TLR7 agonists.[3]

Key SAR Observations for TLR7/8 Agonism:

-

8-Position Substituent: Small, polar groups are generally preferred. 8-oxo and 8-thio substitutions often confer strong activity.[3] Larger substituents can diminish activity.

-

7-Position Modification: Substitution at the N7 position can significantly impact potency. For example, 7-allyl-8-oxoguanosine (loxoribine) is a potent immunostimulant.

-

Ribose Moiety: The 2'-hydroxyl group on the ribose is important for activity, as its inversion to the arabinose configuration lessens activity.

Quantitative Data for TLR7/8 Agonists (8-Oxoadenine Analogs)

| Compound | 8-Substituent | Other Modifications | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) |

| SM360320 | Oxo | 9-(p-vinylbenzyl) | 0.23 | >100 |

| Analog 1b | Oxo | 9-(2-(piperidin-4-yl)ethyl) | 0.16 | >100 |

| Analog 1c | Oxo | 9-(4-(piperidin-4-yl)butyl) | 0.17 | >100 |

| Analog 2b | Oxo | 9-(4-aminobutyl) | 0.19 | >100 |

| Analog 4c | Oxo | 9-(2-(pyrrolidin-3-yl)ethyl) | 0.22 | >100 |

| Analog 6a | Oxo | 9-(2-(4-(2-hydroxyethyl)piperidin-1-yl)ethyl) | 0.61 | 12.5 |

| Analog 8b | Oxo | 9-(2-(4-hydroxypiperidin-1-yl)ethyl) | 1.8 | 50.4 |

Data adapted from a study on 8-oxoadenine derivatives, which provides a model for understanding SAR of related guanosine compounds.[4]

Inhibition of Purine Nucleoside Phosphorylase (PNPase)

8-substituted guanosines, particularly 8-aminoguanosine and its metabolite 8-aminoguanine, are potent inhibitors of purine nucleoside phosphorylase (PNPase).[5] PNPase is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate. Inhibition of PNPase leads to an accumulation of its substrates, inosine and guanosine, which can have various downstream effects, including diuresis, natriuresis, and modulation of immune responses.

Quantitative Data for PNPase Inhibition:

| Inhibitor | Target | Ki (µM) |

| 8-Aminoguanine | Human recombinant PNPase | 2.8 |

This data highlights the potent inhibitory activity of 8-aminoguanine on PNPase.[5]

Modulation of Soluble Guanylyl Cyclase (sGC) Activity

Soluble guanylyl cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[6] It catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation and neurotransmission. 8-substituted guanosine derivatives can act as both inhibitors and activators of sGC. For example, 8-oxo-guanosine triphosphate (oxo-GTP) has been identified as a potent inhibitor of NO-stimulated sGC.

Experimental Protocols

TLR7/8 Activation Assay using HEK-Blue™ Cells

This protocol describes the use of HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen) to quantify the activation of these receptors by 8-substituted guanosine analogs. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 or hTLR8 cells

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compounds (8-substituted guanosines)

-

Positive controls (e.g., R848 for TLR7/8, Imiquimod for TLR7)

-

96-well, flat-bottomed cell culture plates

-

Spectrophotometer (620-650 nm)

Procedure:

-

Cell Preparation:

-

Culture HEK-Blue™ cells according to the manufacturer's instructions.

-

On the day of the assay, harvest cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.

-

-

Assay Plate Preparation:

-

Add 20 µL of each test compound dilution (in cell culture medium) to the appropriate wells of a 96-well plate. Include wells for positive and negative controls.

-

Add 180 µL of the cell suspension to each well.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

-

Measurement:

-

Measure the optical density (OD) at 620-650 nm using a spectrophotometer. The level of SEAP activity is proportional to the OD.

-

-

Data Analysis:

-

Calculate the fold induction of SEAP activity for each compound concentration relative to the vehicle control.

-

Plot the fold induction against the compound concentration and determine the EC50 value using non-linear regression analysis.

-

Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of 8-substituted guanosines against PNPase by monitoring the conversion of inosine to hypoxanthine.

Materials:

-

Recombinant human PNPase

-

Inosine (substrate)

-

Potassium phosphate buffer

-

Test compounds (8-substituted guanosines)

-

Xanthine oxidase

-

Uric acid detection reagent (e.g., Amplex Red)

-

96-well, UV-transparent plates

-

Spectrophotometer (293 nm for direct hypoxanthine detection or appropriate wavelength for coupled assay)

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing potassium phosphate.

-

Prepare a solution of inosine in the reaction buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the reaction buffer, inosine solution, and the test compound at various concentrations.

-

Initiate the reaction by adding PNPase to each well.

-

For a coupled assay, include xanthine oxidase and a detection reagent that produces a fluorescent or colorimetric signal upon uric acid formation.

-

-

Measurement:

-

Monitor the increase in absorbance at 293 nm (for hypoxanthine) or the signal from the coupled assay over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the percent inhibition relative to the uninhibited control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Soluble Guanylyl Cyclase (sGC) Activity Assay

This protocol describes a method to measure the effect of 8-substituted guanosines on sGC activity by quantifying the production of cGMP.

Materials:

-

Purified sGC or cell lysates containing sGC

-

GTP (substrate)

-

NO donor (e.g., DEA/NO) or sGC activator (e.g., BAY 58-2667)

-

Test compounds (8-substituted guanosines)

-

Reaction buffer (e.g., triethanolamine-HCl buffer with MgCl2)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, GTP, a phosphodiesterase inhibitor, and the test compound.

-

Add the sGC preparation (purified enzyme or cell lysate).

-

Add the NO donor or sGC activator to stimulate the enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., by boiling or adding a specific buffer from the EIA kit).

-

-

cGMP Quantification:

-

Measure the concentration of cGMP in each sample using a commercial cGMP EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the amount of cGMP produced in each reaction.

-

Compare the cGMP levels in the presence of the test compound to the control to determine its effect (inhibition or activation) on sGC activity.

-

Signaling Pathways and Visualizations

To better understand the mechanisms of action of 8-substituted guanosines, it is crucial to visualize the signaling pathways they modulate. The following diagrams were generated using the Graphviz DOT language.

TLR7/8 Signaling Pathway

Activation of TLR7 and TLR8 by 8-substituted guanosine analogs in the endosome initiates a MyD88-dependent signaling cascade. This leads to the activation of transcription factors NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons, respectively.

Caption: TLR7/8 Signaling Pathway

Soluble Guanylyl Cyclase (sGC) Signaling Pathway

The sGC signaling pathway can be activated by nitric oxide (NO) or by NO-independent activators. 8-substituted guanosines can either inhibit or activate this pathway, thereby modulating the production of cGMP from GTP.

Caption: Soluble Guanylyl Cyclase Signaling

Experimental Workflow for TLR7/8 Agonist Screening

This diagram illustrates the key steps in a high-throughput screening campaign to identify and characterize 8-substituted guanosine analogs as TLR7/8 agonists.

Caption: TLR7/8 Agonist Screening Workflow

Conclusion

The 8-position of guanosine serves as a versatile handle for the development of novel therapeutic agents. The structure-activity relationships of 8-substituted guanosines are complex and target-dependent. Small, polar substitutions at the 8-position are often key for potent TLR7 agonism, while an 8-amino group confers significant inhibitory activity against PNPase. The modulation of sGC by 8-substituted guanosines further expands their therapeutic potential. The experimental protocols and signaling pathway visualizations provided in this guide offer a framework for the continued exploration and development of this promising class of compounds. As our understanding of the intricate interactions between these molecules and their biological targets deepens, so too will our ability to design next-generation therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to 8-(methylthio)guanosine (CAS Number: 2104-66-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(methylthio)guanosine is a synthetic guanosine analog belonging to the class of C8-substituted purine nucleosides. Possessing the CAS number 2104-66-7, this compound has garnered significant interest within the scientific community for its potent immunostimulatory properties. This technical guide provides a comprehensive overview of 8-(methylthio)guanosine, including its chemical and physical properties, its primary mechanism of action as a Toll-like receptor 7 (TLR7) agonist, and its potential applications in antiviral and anticancer research. Detailed experimental protocols for its synthesis and for assays to evaluate its biological activity are presented, alongside a summary of available quantitative data. Visual diagrams of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its function and experimental application.

Chemical and Physical Properties

8-(methylthio)guanosine is a solid, modified purine nucleoside. The introduction of a methylthio group at the C8 position of the guanine base is a key structural feature that confers its distinct biological activities.

| Property | Value | Reference |

| CAS Number | 2104-66-7 | N/A |

| Molecular Formula | C₁₁H₁₅N₅O₅S | [1] |

| Molecular Weight | 329.33 g/mol | [1] |

| Appearance | Solid | [1] |

| Classification | Nucleoside Antimetabolite/Analog | [1] |

Mechanism of Action: TLR7 Agonism and Downstream Signaling

The primary mechanism of action for 8-(methylthio)guanosine's immunostimulatory effects is its function as an agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections. Guanosine and its modified derivatives, including 8-(methylthio)guanosine, have been identified as endogenous ligands for TLR7, with their activity often enhanced in the presence of oligoribonucleotides.[2][3]

Upon binding to 8-(methylthio)guanosine, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving the activation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and its subsequent phosphorylation of IRAK1. Activated IRAK1 then interacts with TRAF6 (TNF Receptor-Associated Factor 6), which functions as an E3 ubiquitin ligase, leading to the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors).[1][4][5][6] The activation of these transcription factors results in the production of a variety of pro-inflammatory cytokines and type I interferons, which orchestrate a broad-based immune response.

TLR7 Signaling Pathway Activated by 8-(methylthio)guanosine

Caption: TLR7 Signaling Pathway of 8-(methylthio)guanosine.

Potential Applications

The ability of 8-(methylthio)guanosine to potently activate the innate immune system through TLR7 makes it a promising candidate for various therapeutic applications.

Antiviral Therapy

Cancer Immunotherapy

The induction of pro-inflammatory cytokines and the activation of various immune cells, including dendritic cells, natural killer cells, and T cells, by TLR7 agonists can contribute to a robust anti-tumor immune response. Some 8-substituted guanosine derivatives have been shown to induce the differentiation of leukemia cells, suggesting a potential role in cancer therapy.[2][8]

Experimental Protocols

Synthesis of 8-(methylthio)guanosine

While a specific detailed protocol for 8-(methylthio)guanosine is not publicly available, a general method for the synthesis of 8-substituted guanosine analogs can be adapted. A common approach involves the direct substitution of a leaving group at the C8 position of a protected guanosine derivative.[9]

General Workflow for Synthesis of 8-Substituted Guanosine Analogs

Caption: General synthesis workflow for 8-substituted guanosines.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for the specific synthesis of 8-(methylthio)guanosine.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of 8-(methylthio)guanosine can be achieved using reversed-phase HPLC.

General HPLC Purification Protocol

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (typically around 260 nm for guanosine analogs) is appropriate.

-

Fraction Collection: Fractions corresponding to the peak of 8-(methylthio)guanosine are collected.

-

Post-Purification: The collected fractions are lyophilized to obtain the purified compound.

In Vitro TLR7 Activation Assay

The ability of 8-(methylthio)guanosine to activate TLR7 can be assessed using a cell-based reporter assay.

TLR7 Reporter Assay Protocol

-

Cell Line: HEK293 cells stably co-transfected with human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter are commonly used.

-

Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of 8-(methylthio)guanosine in cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and add the different concentrations of 8-(methylthio)guanosine. Include a vehicle control (medium alone) and a positive control (a known TLR7 agonist like R848).

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

-

Reporter Gene Measurement: Measure the activity of the reporter gene in the cell supernatant or cell lysate according to the manufacturer's instructions for the specific reporter system.

-

Data Analysis: Plot the reporter activity against the concentration of 8-(methylthio)guanosine and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

The induction of cytokines by 8-(methylthio)guanosine in primary immune cells can be quantified using an ELISA or a multiplex bead-based assay.

PBMC Cytokine Induction Assay Protocol

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate.

-

Compound Treatment: Add various concentrations of 8-(methylthio)guanosine to the wells. Include a vehicle control and a positive control (e.g., LPS for TNF-α and IL-6, or a specific TLR7 agonist).

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of desired cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α) in the supernatants using commercially available ELISA kits or multiplex assay systems.

-

Data Analysis: Generate dose-response curves for each cytokine and determine the EC₅₀ values.

Workflow for In Vitro Cytokine Production Assay

Caption: Workflow for in vitro cytokine production assay.

Quantitative Data

Specific quantitative data for 8-(methylthio)guanosine, such as EC₅₀ values for TLR7 activation or cytokine production, and in vivo pharmacokinetic parameters, are not extensively reported in publicly available literature. The table below is a template for the types of quantitative data that are crucial for the characterization of this compound. Researchers are encouraged to perform the described assays to generate this data.

| Parameter | Value | Assay/Method | Cell Type/Model | Reference |

| TLR7 Activation EC₅₀ | Data not available | Reporter Gene Assay | HEK293-hTLR7 | N/A |

| TNF-α Induction EC₅₀ | Data not available | ELISA | Human PBMCs | N/A |

| IL-6 Induction EC₅₀ | Data not available | ELISA | Human PBMCs | N/A |

| IFN-α Induction EC₅₀ | Data not available | ELISA | Human PBMCs | N/A |

| In Vivo Bioavailability | Data not available | Pharmacokinetic study | Mouse | N/A |

| In Vivo Half-life (t₁/₂) | Data not available | Pharmacokinetic study | Mouse | N/A |

| Antiviral IC₅₀ | Data not available | Viral Replication Assay | Virus-infected cells | N/A |

| Anticancer IC₅₀ | Data not available | Cytotoxicity Assay | Cancer cell lines | N/A |

Conclusion

8-(methylthio)guanosine is a potent immunostimulatory molecule with a clear mechanism of action centered on the activation of TLR7. Its ability to induce a robust type I interferon and pro-inflammatory cytokine response positions it as a promising candidate for the development of novel antiviral and anticancer therapies. This technical guide provides a foundational understanding of its properties and the experimental approaches required for its further investigation. The generation of comprehensive quantitative data through the outlined protocols is essential to fully elucidate its therapeutic potential and advance its development from the laboratory to clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontline Science: Targeting the TLR7 signalosome assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell proliferation induced by 8-oxoguanosine and 8-methylguanosine, two adducts produced by free radical attack on ribonucleosides and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and broad-spectrum antiviral activity of 7,8-dihydro-7-methyl-8-thioxoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of 8-(methylthio)guanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction